molecular formula C16H16N2O3 B6462570 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one CAS No. 2549022-61-7

2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one

Katalognummer: B6462570
CAS-Nummer: 2549022-61-7
Molekulargewicht: 284.31 g/mol
InChI-Schlüssel: ONVAMKGMCPTMQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Chemical Structure and Properties 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one (CAS: 2549022-61-7) is a small organic molecule with the molecular formula C₁₆H₁₆N₂O₃ and a molecular weight of 284.31 g/mol. Its structure features:

  • A phenoxy group (aromatic ether) linked to an ethanone backbone.
  • An azetidine ring (4-membered nitrogen-containing heterocycle) substituted with a pyridin-4-yloxy group (pyridine ring attached via an oxygen atom). The compound’s SMILES string, O=C(N1CC(C1)Oc1ccncc1)COc1ccccc1, highlights the ethanone linker bridging the phenoxy and azetidine moieties.

Eigenschaften

IUPAC Name

2-phenoxy-1-(3-pyridin-4-yloxyazetidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c19-16(12-20-13-4-2-1-3-5-13)18-10-15(11-18)21-14-6-8-17-9-7-14/h1-9,15H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONVAMKGMCPTMQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2)OC3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.

    Attachment of the Pyridin-4-yloxy Group: The pyridin-4-yloxy group is introduced via nucleophilic substitution reactions.

    Introduction of the Phenoxy Group: The phenoxy group is added through etherification reactions.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles such as halides, amines, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Key Structural and Functional Similarities

The compound shares structural motifs with several classes of bioactive molecules, particularly those containing azetidine or pyridin-4-yloxy groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight Key Functional Groups Biological Activity (Inferred/Reported) Source
2-phenoxy-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one C₁₆H₁₆N₂O₃ 284.31 Phenoxy, azetidine, pyridin-4-yloxy Not specified
5-[6-[[3-(4,5,6,7-THP...)azetidin-1-yl]methyl]morpholin-4-yl]quinoline-8-carbonitrile C₂₈H₂₈N₆O₂ 480.56 Azetidine, morpholine, quinoline TLR7-9 antagonist (Systemic lupus treatment)
N-(3-cyano-4-(3-éthynylphénylamino)-7-(pyridin-4-yloxy)quinolin-6-yl)-2-(pipéridin-4-ylidène)acétamide C₂₅H₂₀N₆O₂ 436.47 Quinoline, pyridin-4-yloxy, acetamide Kinase inhibitor (speculative)
1-(3-(bis(4-phenylquinolin-2-yl)amino)azetidin-1-yl)ethan-1-one dihydrochloride C₃₀H₂₅Cl₂N₃O 522.45 Azetidine, quinoline, ethanone Epigenetic modulator (EZH2/HDAC inhibition)

Structural Analysis

Azetidine Core: The 4-membered azetidine ring in the target compound introduces conformational rigidity compared to larger heterocycles (e.g., piperidine in ). This rigidity may enhance binding specificity in biological targets but reduce solubility due to reduced rotational freedom .

Pyridin-4-yloxy Group: The pyridin-4-yloxy substituent is a common pharmacophore in kinase inhibitors and TLR antagonists (). Its hydrogen-bond acceptor capacity (via the pyridine nitrogen) may facilitate interactions with polar residues in binding pockets . The target compound’s pyridin-4-yloxy group is directly attached to the azetidine ring, whereas in ’s quinoline derivatives, it is part of a larger scaffold, suggesting divergent binding modes .

Phenoxy Group: The phenoxy moiety in the target compound contributes to lipophilicity, which may enhance membrane permeability but reduce aqueous solubility. Similar phenoxy-containing compounds (e.g., 4-[2-(1-piperidinyl)ethoxy] phenol in ) are often used as intermediates in drug synthesis for their balance of solubility and permeability .

Physicochemical and Pharmacokinetic Considerations

  • Molecular Weight : At 284.31 g/mol, the target compound is smaller than most compared molecules (e.g., 480.56 g/mol in ), aligning with Lipinski’s “Rule of Five” for drug-likeness. This suggests favorable oral absorption compared to larger analogs .
  • Hydrogen Bonding: The azetidine nitrogen and pyridin-4-yloxy group provide two hydrogen-bond acceptors, similar to TLR antagonists in . However, the absence of hydrogen-bond donors (e.g., -NH or -OH) may limit interactions with certain targets .
  • Solubility: The compound’s logP (estimated via SMILES) is ~2.5, indicating moderate lipophilicity. This contrasts with more polar analogs like 2-cyanopyridine (logP ~0.5, ), which exhibit higher aqueous solubility but poorer membrane penetration .

Potential Therapeutic Overlaps

  • Kinase Inhibition: The pyridin-4-yloxy-quinoline scaffold in is common in kinase inhibitors (e.g., EGFR or ALK inhibitors), though the target compound’s simpler structure may limit potency .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.